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Introduction
BI 01383298 is a potent and selective inhibitor of the human solute carrier family 13 member 5

(SLC13A5), also known as the sodium-coupled citrate transporter (NaCT).[1][2] This

transporter is highly expressed in the liver and plays a crucial role in transporting citrate from

the bloodstream into hepatocytes.[3] Within the cell, citrate is a key metabolite, serving as a

primary precursor for the synthesis of fatty acids and sterols.[4] In hepatocellular carcinoma

(HCC) cell lines like HepG2, which have endogenous SLC13A5 expression, inhibition of this

transporter offers a valuable tool to investigate the roles of extracellular citrate in cancer cell

metabolism, proliferation, and signaling.[5][6]

These application notes provide detailed protocols for utilizing BI 01383298 in HepG2 cells to

study its effects on citrate uptake, cell proliferation, and key metabolic signaling pathways. A

structurally related negative control, BI 01372674, is available to confirm that the observed

effects are specific to SLC13A5 inhibition.[3]
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Parameter Cell Line Value Reference

IC₅₀ (Citrate Uptake)
HepG2 (endogenous

hSLC13A5)
24 nM [1]

IC₅₀ (Citrate Uptake)

HEK293

(overexpressing

hSLC13A5)

56 nM [1]

Mechanism of

Inhibition
Human NaCT

Irreversible, Non-

competitive
[6]

Table 2: Kinetic Parameters of Citrate Uptake in HepG2
Cells with BI 01383298 Treatment

Parameter Control
BI 01383298 (100
nM)

Reference

Vmax (nmol/mg

protein/30 min)
94 ± 6 22 ± 3 [6]

Kt (μM) 630 ± 135 445 ± 180 [6]

Signaling Pathways and Experimental Workflows
SLC13A5 Signaling Pathway in HepG2 Cells
Inhibition of SLC13A5 by BI 01383298 blocks the entry of extracellular citrate into the

hepatocyte. This has significant downstream consequences on cellular metabolism and

signaling. The reduced intracellular citrate pool limits the substrate for ATP-citrate lyase

(ACLY), thereby decreasing the production of acetyl-CoA, a critical building block for de novo

lipogenesis (fatty acid and cholesterol synthesis).[4] Furthermore, a decrease in cytosolic

citrate can lead to an altered ATP/ADP ratio, which in turn activates AMP-activated protein

kinase (AMPK).[7][8] Activated AMPK is a central energy sensor that inhibits anabolic pathways

to conserve energy. One of its key targets is the mammalian target of rapamycin complex 1

(mTORC1), which is inhibited by AMPK activation.[7][9] The suppression of mTORC1 signaling

ultimately leads to a reduction in cell proliferation.[7]
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Caption: BI 01383298 inhibits SLC13A5, disrupting citrate metabolism and cell proliferation.
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Experimental Workflow
A typical workflow to characterize the effects of BI 01383298 in HepG2 cells involves a series

of assays to confirm target engagement and elucidate the downstream biological

consequences. This starts with a citrate uptake assay to verify the inhibition of SLC13A5,

followed by a cell proliferation assay to assess the impact on cell growth. Subsequent

mechanistic studies can include Western blotting to analyze signaling pathway modulation and

metabolic assays to measure changes in fatty acid and sterol synthesis.
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Caption: Workflow for characterizing BI 01383298 effects in HepG2 cells.
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Experimental Protocols
[¹⁴C]-Citrate Uptake Assay
This protocol is adapted from methodologies described for measuring SLC13A5 activity in

HepG2 cells.[6][10]

Materials:

HepG2 cells

Complete culture medium (e.g., EMEM with 10% FBS)

NaCl Buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 25

mM HEPES/Tris, pH 7.5)

BI 01383298 and BI 01372674 (negative control) dissolved in DMSO

[¹⁴C]-Citrate

Scintillation fluid and counter

Protocol:

Seed HepG2 cells in 24-well plates and grow to confluence (typically 48 hours).

Prepare working solutions of BI 01383298 and the negative control in NaCl buffer at desired

concentrations. Include a DMSO vehicle control.

Aspirate the culture medium from the cells.

Wash the cells twice with 1 mL of room temperature NaCl buffer.

Pre-incubate the cells with 0.5 mL of the inhibitor, negative control, or vehicle control

solutions for 30 minutes at 37°C.

Prepare the uptake solution by adding [¹⁴C]-Citrate to the respective treatment buffers to a

final concentration of ~3.5-7.0 µM.
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Aspirate the pre-incubation solution and add 0.5 mL of the [¹⁴C]-Citrate-containing uptake

solution to each well.

Incubate for 30 minutes at 37°C.[10]

To stop the uptake, aspirate the uptake solution and wash the cells three times with 1 mL of

ice-cold NaCl buffer.

Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 1 hour at

room temperature.

Transfer the lysate to a scintillation vial, add 5 mL of scintillation fluid, and measure

radioactivity using a scintillation counter.

Determine the protein concentration of parallel wells to normalize the data (cpm/mg protein).

Cell Proliferation Assay (WST-8)
This protocol provides a colorimetric method for the determination of cell viability in cell

proliferation assays.

Materials:

HepG2 cells

Complete culture medium

BI 01383298 and BI 01372674 dissolved in DMSO

WST-8 Assay Kit

96-well microtiter plate

Microplate reader

Protocol:

Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

culture medium.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.researchgate.net/figure/Transport-Characteristics-of-Citrate-in-HepG2-Cells-A-Time-course-of-citrate-transport_fig2_346981178
https://www.benchchem.com/product/b15584180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow cells to attach and grow for 24 hours in a CO₂ incubator at 37°C.

Prepare serial dilutions of BI 01383298 and the negative control in culture medium. Ensure

the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

Include a vehicle control (DMSO only).

Remove the medium and add 100 µL of the compound-containing medium to the respective

wells.

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Add 10 µL of the WST-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.

Gently shake the plate for 1 minute to ensure homogeneous color distribution.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for AMPK Activation
This protocol details the detection of phosphorylated AMPK (p-AMPK), a marker of its

activation, in response to BI 01383298 treatment.[1][11]

Materials:

HepG2 cells

Complete culture medium

BI 01383298 and BI 01372674 dissolved in DMSO

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer
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Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total-AMPKα

HRP-conjugated anti-rabbit secondary antibody

ECL substrate and imaging system

Protocol:

Seed HepG2 cells in 6-well plates and grow to ~80% confluence.

Treat cells with BI 01383298, negative control, or vehicle for the desired time (e.g., 24

hours). A positive control for AMPK activation, such as AICAR (1 mM), can be included.[9]

Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15

minutes at 4°C.

Transfer the supernatant to a new tube and determine the protein concentration using the

BCA assay.

Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer

and boiling at 95°C for 5 minutes.

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

Perform electrophoresis and transfer the proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody for phospho-AMPKα (e.g., 1:1000 dilution

in 5% BSA/TBST) overnight at 4°C.[11]

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour

at room temperature.
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Wash three times with TBST.

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

To normalize the data, the membrane can be stripped and re-probed with an antibody for

total AMPKα.

Conclusion
BI 01383298 is a valuable chemical probe for investigating the metabolic dependencies of

HepG2 hepatocellular carcinoma cells on extracellular citrate. By potently and selectively

inhibiting SLC13A5, it allows for the detailed study of downstream effects on lipid metabolism,

energy sensing pathways like AMPK-mTOR, and cell proliferation. The availability of a

validated negative control, BI 01372674, strengthens the conclusions drawn from experiments

using this inhibitor. The protocols provided herein offer a framework for researchers to explore

the therapeutic potential of targeting citrate metabolism in liver cancer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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